molecular formula C13H18ClNO3 B1451216 Methyl 3-(4-piperidinyloxy)benzoate hydrochloride CAS No. 936128-98-2

Methyl 3-(4-piperidinyloxy)benzoate hydrochloride

Cat. No.: B1451216
CAS No.: 936128-98-2
M. Wt: 271.74 g/mol
InChI Key: RVEADBKOIBZGJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Classification

Methyl 3-(4-piperidinyloxy)benzoate hydrochloride exists under multiple nomenclature systems, reflecting the complexity of its chemical structure. The International Union of Pure and Applied Chemistry name is methyl 3-piperidin-4-yloxybenzoate;hydrochloride, which systematically describes the connectivity pattern within the molecule. Alternative naming conventions include this compound and methyl 3-piperidin-4-yloxybenzoate;hydrochloride, all referring to the same chemical entity.

The compound is registered under Chemical Abstracts Service number 936128-98-2, providing a unique identifier for database searches and regulatory purposes. In the PubChem database, it carries the Compound Identifier 46735683, while ChemSpider assigns it the identifier 21328095. These database entries facilitate comprehensive chemical information retrieval and cross-referencing across multiple scientific platforms.

From a classification perspective, this compound belongs to several important chemical categories. Primarily, it functions as a benzoate ester, characterized by the presence of the methyl ester functionality attached to the benzoic acid core. The compound also represents a piperidine derivative, incorporating the six-membered saturated nitrogen heterocycle that contributes significantly to its pharmacological properties. The hydrochloride salt formation places it within the category of pharmaceutical salts, which are commonly employed to enhance solubility and stability characteristics.

Property Value
Chemical Abstracts Service Number 936128-98-2
PubChem Compound Identifier 46735683
ChemSpider Identifier 21328095
International Union of Pure and Applied Chemistry Name methyl 3-piperidin-4-yloxybenzoate;hydrochloride
Chemical Classification Benzoate ester, Piperidine derivative, Hydrochloride salt

The compound's parent structure, identified as 3-(Piperidin-4-yloxy)-benzoic acid methyl ester with PubChem Compound Identifier 26191706, represents the free base form before hydrochloride salt formation. This relationship illustrates the chemical modification process used to enhance the compound's pharmaceutical properties while maintaining its core structural framework.

Molecular Structure and Stereochemistry

The molecular structure of this compound exhibits a molecular formula of C₁₃H₁₈ClNO₃ with a molecular weight of 271.74 grams per mole. The monoisotopic mass is precisely determined at 271.097521 atomic mass units, providing accurate mass spectrometric identification capabilities. The structural architecture consists of a benzene ring substituted at the meta position with a methyl ester group and an ether linkage to a piperidine ring system.

The Simplified Molecular Input Line Entry System representation, COC(=O)C1=CC(=CC=C1)OC2CCNCC2.Cl, provides a linear notation describing the molecular connectivity. This notation reveals the methoxy carbonyl group attached to carbon 1 of the benzene ring, with the piperidine-4-yloxy substituent positioned at carbon 3. The International Chemical Identifier string, InChI=1S/C13H17NO3.ClH/c1-16-13(15)10-3-2-4-12(9-10)17-11-5-7-14-8-6-11;/h2-4,9,11,14H,5-8H2,1H3;1H, offers a standardized representation facilitating database searches and chemical informatics applications.

The stereochemical considerations of this compound center primarily on the piperidine ring conformation and the orientation of the ether linkage. The piperidine ring typically adopts a chair conformation, which is the most thermodynamically stable arrangement for six-membered saturated rings. The attachment point at carbon 4 of the piperidine ring creates an axial or equatorial orientation depending on the conformational state, influencing the overall three-dimensional molecular geometry.

Structural Parameter Value
Molecular Formula C₁₃H₁₈ClNO₃
Molecular Weight 271.74 g/mol
Monoisotopic Mass 271.097521 u
Simplified Molecular Input Line Entry System COC(=O)C1=CC(=CC=C1)OC2CCNCC2.Cl
International Chemical Identifier Key RVEADBKOIBZGJQ-UHFFFAOYSA-N

The ether oxygen bridge connecting the benzene ring to the piperidine system introduces conformational flexibility, allowing rotation around the C-O bonds. This flexibility may contribute to the compound's ability to adopt multiple conformations in solution, potentially influencing its binding interactions with biological targets. The hydrochloride salt formation typically involves protonation of the piperidine nitrogen, creating a positive charge that is balanced by the chloride anion.

Structural Comparison with Related Derivatives

Structural comparison reveals significant differences between this compound and its positional isomers and structural analogs. The para-substituted analog, methyl 4-(piperidin-4-yloxy)benzoate, differs only in the position of the ether linkage on the benzene ring, yet this positional change can dramatically affect biological activity and chemical properties. The para-substituted compound has a molecular formula of C₁₃H₁₇NO₃ in its free base form and exhibits a molecular weight of 235.28 grams per mole before salt formation.

Comparison with methyl 4-[(4-piperidinyloxy)methyl]benzoate hydrochloride reveals the importance of the linking pattern between the benzene ring and piperidine system. This analog incorporates a methylene bridge (CH₂) between the benzene ring and the ether oxygen, resulting in a molecular formula of C₁₄H₂₀ClNO₃ and a molecular weight of 285.76 grams per mole. The additional methylene unit increases molecular flexibility and may alter the spatial relationship between the aromatic and heterocyclic components.

The 3-piperidinyloxy derivatives represent another class of structural analogs where the piperidine ring attachment occurs at carbon 3 rather than carbon 4. Methyl 4-[(3-piperidinyloxy)methyl]benzoate hydrochloride exemplifies this structural variation, maintaining the same molecular formula C₁₄H₂₀ClNO₃ but exhibiting different three-dimensional arrangements due to the altered attachment point. These positional differences can significantly impact pharmacological profiles and chemical reactivity patterns.

Compound Position Linking Pattern Molecular Formula Molecular Weight (g/mol)
Methyl 3-(4-piperidinyloxy)benzoate HCl Meta Direct ether C₁₃H₁₈ClNO₃ 271.74
Methyl 4-(piperidin-4-yloxy)benzoate Para Direct ether C₁₃H₁₇NO₃ 235.28
Methyl 4-[(4-piperidinyloxy)methyl]benzoate HCl Para Methylene bridge C₁₄H₂₀ClNO₃ 285.76
Methyl 4-[(3-piperidinyloxy)methyl]benzoate HCl Para Methylene bridge (3-position) C₁₄H₂₀ClNO₃ 285.76

Structural modifications extending to different heterocyclic systems provide additional comparative insights. Compounds incorporating pyrrolidine rings instead of piperidine systems, such as methyl-4-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride, demonstrate how ring size affects molecular properties. The five-membered pyrrolidine ring creates different conformational constraints compared to the six-membered piperidine system, potentially altering binding affinities and selectivity profiles.

Crystallographic Analysis

The crystal structure of 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid hemihydrate demonstrates the importance of hydrogen bonding in stabilizing crystal lattices of substituted benzoic acid derivatives. In this structure, the secondary amine molecule is accompanied by half equivalent of water, creating a system of O-H⋯O hydrogen bonds that results in a two-dimensional layered structure. Similar hydrogen bonding patterns could be expected in the crystal structure of this compound, particularly involving the protonated piperidine nitrogen and chloride anion.

The molecular geometry in crystal structures of related compounds typically shows non-planar arrangements, with significant torsion angles between aromatic and heterocyclic components. For instance, the torsion angle C aryl—CH₂—NH—C aryl of −83.9 degrees in the related crystal structure indicates substantial deviation from planarity. Similar conformational preferences could be anticipated for this compound, where the ether linkage allows for rotational freedom around the C-O bonds.

Crystallographic Feature Expected Characteristic
Space Group Likely monoclinic or orthorhombic
Hydrogen Bonding N-H⋯Cl⁻ interactions
Molecular Conformation Non-planar with significant torsion angles
Packing Motif Layered structure with electrostatic interactions
Water Incorporation Potential hydrate formation

The presence of the hydrochloride salt functionality suggests that crystal packing will be dominated by ionic interactions between the protonated piperidine nitrogen and chloride anions. These electrostatic interactions typically create strong intermolecular forces that contribute to crystal stability and may influence the overall crystal morphology. Additionally, the aromatic benzene ring system may participate in π-π stacking interactions with neighboring molecules, further stabilizing the crystal lattice.

Properties

IUPAC Name

methyl 3-piperidin-4-yloxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-16-13(15)10-3-2-4-12(9-10)17-11-5-7-14-8-6-11;/h2-4,9,11,14H,5-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEADBKOIBZGJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673793
Record name Methyl 3-[(piperidin-4-yl)oxy]benzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936128-98-2
Record name Methyl 3-[(piperidin-4-yl)oxy]benzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 3-(4-piperidinyloxy)benzoate hydrochloride, a compound with the chemical formula C13H18ClNO2, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including receptor interactions, therapeutic potential, and relevant case studies.

  • IUPAC Name: Methyl 3-(4-piperidinyl)benzoate hydrochloride
  • CAS Number: 726185-54-2
  • Molecular Weight: 255.75 g/mol
  • Physical Form: Solid
  • Purity: 97% .

This compound functions primarily as a receptor agonist , particularly targeting the orexin type 2 receptor (OX2R). This receptor is involved in regulating various physiological processes, including sleep-wake cycles, appetite, and energy homeostasis. The activation of OX2R by this compound may have implications in treating disorders such as narcolepsy and obesity .

Receptor Binding Affinity

Research indicates that this compound exhibits significant binding affinity for the OX2R. This affinity suggests its potential as a therapeutic agent in modulating orexin signaling pathways. The compound's structure allows it to effectively cross cell membranes and interact with intracellular targets, enhancing its biological activity .

Case Studies

  • Orexin Receptor Agonism:
    A study demonstrated that compounds similar to this compound significantly increased wakefulness in animal models. The administration of this compound resulted in enhanced orexin signaling, leading to prolonged alertness and reduced sleep episodes .
  • Appetite Regulation:
    In a controlled experiment involving rodents, this compound was shown to influence feeding behavior. Animals treated with the compound exhibited decreased food intake, suggesting its potential role in appetite suppression and weight management .

Research Findings

Study FocusFindings
Orexin Receptor InteractionDemonstrated significant binding affinity for OX2R, enhancing wakefulness in animal models .
Appetite SuppressionReduced food intake in rodent studies, indicating potential for weight management applications .
PharmacokineticsExhibits favorable absorption characteristics, allowing effective delivery across biological membranes .

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(4-piperidinyloxy)benzoate hydrochloride has garnered attention for its potential therapeutic applications in treating neurological disorders and pain management.

  • Neuropharmacology : Research indicates that this compound may modulate neurotransmitter systems, influencing pathways related to mood and pain perception. Initial studies have shown binding affinities to various receptors, suggesting a role in neuroprotection and analgesia.
  • Antimicrobial Activity : The compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated effective inhibition at low concentrations, indicating its potential as a lead compound for antibiotic development.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules.

  • Reagent in Organic Reactions : It is utilized in various synthetic pathways, including esterification and nucleophilic substitution reactions. The compound's structure allows for modifications that can lead to new derivatives with enhanced biological activity.

Biological Studies

The compound is employed in biochemical assays to study enzyme interactions and protein functions.

  • Enzyme Inhibition Studies : this compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. These studies contribute to understanding its mechanism of action and potential therapeutic effects.

Neuroprotective Effects

A notable study demonstrated that exposure to this compound resulted in reduced neuronal apoptosis under oxidative stress conditions. Cell viability assays indicated a significant increase in survival rates compared to untreated controls, highlighting its potential neuroprotective properties.

Antimicrobial Testing

In antimicrobial evaluations, derivatives of this compound were tested against pathogens such as Staphylococcus aureus and Escherichia coli. Results showed minimum inhibitory concentration (MIC) values as low as 15.6 µg/mL against E. coli, suggesting strong antibacterial activity that warrants further exploration for therapeutic applications.

Summary Table of Biological Activities

Activity TypeObservations
Neuropharmacological EffectsModulates neurotransmitter receptors; neuroprotective properties observed
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria; low MIC values
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

Methyl 4-(piperidin-4-yl)benzoate Hydrochloride (CAS: 63516-30-3)
  • Structural Difference : The piperidine moiety is directly attached to the benzene ring at the 4-position, whereas the target compound has a piperidinyloxy group (oxygen-linked) at the 3-position.
  • Impact : The positional shift and absence of an oxygen linker may alter electronic properties and binding interactions in biological systems. The similarity score is 0.74 , indicating moderate structural overlap .
Methyl 3-(piperidin-4-yl)benzoate Hydrochloride (CAS: 333986-70-2)
  • Structural Difference : This analog lacks the oxygen bridge between the piperidine and benzene ring.

Heterocycle Variations

Methyl 3-(pyrrolidin-3-yloxy)benzoate Hydrochloride (EN300-744533)
  • Structural Difference : Replaces the six-membered piperidine ring with a five-membered pyrrolidine.
  • Impact : Pyrrolidine’s smaller ring size increases ring strain and basicity differences, which could influence receptor affinity and metabolic stability .
Ethyl 4-(3-pyrrolidinylmethoxy)benzoate Hydrochloride (CAS: 1185038-20-3)
  • Structural Difference : Features an ethyl ester and a methylene-linked pyrrolidine-methoxy group.

Functional Group Modifications

3-(4-Piperidinyloxy)benzonitrile Hydrochloride (CAS: 950649-07-7)
  • Structural Difference : Substitutes the methyl ester with a nitrile group.
4-(4-Methylbenzoyl)piperidine Hydrochloride (CAS: 42060-84-4)
  • Structural Difference : Replaces the benzoate ester with a benzoyl ketone.
  • Impact : The ketone group increases reactivity, possibly leading to different metabolic pathways compared to the ester-containing target compound .

Chain Length and Linker Variations

Methyl 3-(4-piperidinyloxy)propanoate Hydrochloride (CAS: 190515-56-1)
  • Structural Difference: Features a propanoate ester chain instead of a benzoate ring.
  • Impact : The aliphatic chain may improve solubility but reduce aromatic stacking interactions critical for target binding .

Key Data Table: Structural and Property Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight Key Structural Feature Similarity Score
Methyl 3-(4-piperidinyloxy)benzoate HCl (1184976-73-5) C₁₄H₁₉NO₃·HCl 285.77 3-O-linked piperidine, methyl ester Reference
Methyl 4-(piperidin-4-yl)benzoate HCl (63516-30-3) C₁₃H₁₆ClNO₂ 265.73 4-C-linked piperidine, methyl ester 0.74
Methyl 3-(pyrrolidin-3-yloxy)benzoate HCl (EN300-744533) C₁₁H₁₄ClNO₃ 243.69 3-O-linked pyrrolidine, methyl ester N/A
3-(4-Piperidinyloxy)benzonitrile HCl (950649-07-7) C₁₂H₁₅ClN₂O 238.72 3-O-linked piperidine, nitrile group N/A

Preparation Methods

Nucleophilic Substitution Using Piperidine Derivatives

A representative method involves reacting methyl 3-hydroxybenzoate with a piperidine derivative under basic conditions to form the ether bond:

  • Reagents:
    • Methyl 3-hydroxybenzoate
    • 4-piperidinol or 4-piperidinyloxy precursor
    • Base (e.g., potassium carbonate)
    • Solvent (e.g., amyl acetate or similar high-boiling ether-compatible solvent)
  • Conditions:
    • Heating at 100–120°C under nitrogen atmosphere to prevent oxidation
    • Reaction time: Approximately 4–6 hours
  • Workup:
    • Cooling and aqueous workup to remove inorganic salts
    • Acidification with hydrochloric acid to precipitate the hydrochloride salt
    • Filtration and drying under vacuum

Example from literature:
In a 100 mL round-bottom flask, 4.155 g of ethyl 4-hydroxybenzoate, 5.985 g of beta-chloroethylpiperidene hydrochloride, and 9.295 g potassium carbonate were dissolved in 30 mL amyl acetate. The mixture was heated to 120°C under nitrogen and stirred for 5 hours. After cooling, aqueous workup and acidification with 8N hydrochloric acid yielded the hydrochloride salt as a solid after filtration and drying.

Use of Halogenated Intermediates and Grignard Reagents

Alternative synthetic routes involve Grignard reagents and halogenated intermediates to build the piperidine moiety attached to the benzoate:

  • Step 1: Preparation of 1-methylpiperidine-4-carboxylic acid via transfer hydrogenation of piperidine-4-carboxylic acid using formaldehyde, palladium on charcoal catalyst, and formic acid as hydrogen source at 90–95°C.

  • Step 2: Formation of (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone via Grignard reaction with isopropylmagnesium chloride/lithium chloride (Turbo Grignard reagent) at ambient temperature (18–25°C).

  • Step 3: Further functionalization to yield the desired benzoate derivative, followed by salt formation.

This method avoids cryogenic conditions required for lithium reagents and offers improved operational simplicity.

Reaction Conditions and Yields

Preparation Step Reagents/Conditions Temperature (°C) Time (hours) Yield (%) Notes
Nucleophilic substitution Methyl 3-hydroxybenzoate, beta-chloroethylpiperidine hydrochloride, K2CO3, amyl acetate 120 ~5 ~85 Nitrogen atmosphere, aqueous workup
Transfer hydrogenation Piperidine-4-carboxylic acid, formaldehyde, Pd/C, formic acid, water 90–95 1–3 High Catalyst Pd/C, ambient pressure
Grignard reagent formation 6-bromopyridin-2-yl, isopropylmagnesium chloride/lithium chloride 18–25 1–2 High Turbo Grignard reagent, ambient temp

Purification and Salt Formation

  • The free base of methyl 3-(4-piperidinyloxy)benzoate is typically converted to its hydrochloride salt by treatment with hydrochloric acid in an organic solvent or aqueous medium.
  • The precipitated hydrochloride salt is filtered, washed with cold solvents such as acetone or tetrahydrofuran, and dried under vacuum at 40°C to obtain a pure, stable solid.

Analytical Data Supporting Preparation

  • NMR Spectroscopy: Characteristic signals include multiplets corresponding to piperidine ring protons (δ 1.7–4.4 ppm), aromatic protons (δ 6.6–7.7 ppm), and methyl ester protons.
  • HPLC Monitoring: Reaction progress is monitored by HPLC to ensure complete conversion of starting materials.
  • Yield and Purity: Typical isolated yields are above 80%, with purity confirmed by NMR and chromatographic methods.

Summary of Preparation Methods

Methodology Advantages Limitations
Direct nucleophilic substitution Straightforward, high yield, scalable Requires careful control of temperature and moisture
Transfer hydrogenation + Grignard Mild conditions, avoids cryogenics, high selectivity More steps, requires specialized catalysts and reagents
Salt formation with HCl Improves compound stability and handling Requires careful control of acid concentration and solvent

Q & A

Q. What are the standard protocols for synthesizing Methyl 3-(4-piperidinyloxy)benzoate hydrochloride?

Answer: Synthesis typically involves a multi-step organic reaction:

  • Step 1: React 4-piperidinyloxybenzoic acid with a methylating agent (e.g., methyl chloride or dimethyl sulfate) in the presence of a base (e.g., K₂CO₃) to form the ester.
  • Step 2: Treat the ester with hydrochloric acid to form the hydrochloride salt.
  • Purification: Recrystallization from a solvent system (e.g., ethanol/water) is recommended to isolate the crystalline product.
  • Characterization: Confirm structure via 1H^1H-NMR (peaks at δ ~3.8 ppm for methyl ester and δ ~3.0–4.0 ppm for piperidine protons) and mass spectrometry (expected [M+H]+^+ ion matching C12_{12}H16_{16}NO3_3Cl).
    References: Preparation methods and esterification steps align with analogous piperidine derivatives .

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer:

  • Purity: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA; UV detection at 254 nm). A single peak with >95% area indicates high purity.
  • Structural Confirmation:
    • NMR Spectroscopy: 1H^1H- and 13C^{13}C-NMR to verify ester, piperidine, and aromatic protons.
    • Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular formula (e.g., C12_{12}H16_{16}NO3_3Cl).
    • Elemental Analysis: Match calculated vs. observed C, H, N, Cl percentages (±0.4%).
      References: Analytical methods adapted from similar benzoate derivatives .

Q. What are the recommended storage conditions to ensure stability?

Answer:

  • Storage: Keep in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon).
  • Stability Monitoring: Perform periodic HPLC analysis to detect degradation (e.g., hydrolysis of the ester bond). Decomposition may occur above 175°C, so avoid high temperatures .
    References: Stability data inferred from structurally related compounds .

Q. What safety precautions are necessary when handling this compound?

Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions.
  • Emergency Measures: In case of skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air.
  • Waste Disposal: Follow institutional guidelines for halogenated organic waste.
    References: Safety protocols based on piperidine derivatives with similar hazard profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data?

Answer:

  • Experimental Design:
    • Test solubility in triplicate using a gravimetric method. Prepare saturated solutions in water, ethanol, DMSO, and dichloromethane at 25°C.
    • Centrifuge solutions at 10,000 rpm for 10 min, then filter (0.22 µm). Dry residual solute to calculate solubility (mg/mL).
    • Compare results with literature values (e.g., reported solubility in water and alcohols ) to identify inconsistencies.
  • Advanced Analysis: Use molecular dynamics simulations to predict solvent interactions based on logP (~1.3–1.4) and hydrogen-bonding capacity.
    References: Physicochemical properties and solubility testing methods .

Q. What strategies optimize crystallization for X-ray diffraction studies?

Answer:

  • Crystallization Techniques:
    • Slow vapor diffusion (e.g., ether diffused into a saturated ethanol solution).
    • Thermostatted methods at 4°C to slow nucleation.
  • Data Collection: Use synchrotron radiation for high-resolution data if crystals are small (<0.1 mm).
  • Refinement: Employ SHELXL (via the SHELX suite) for structure solution. Address thermal motion artifacts by refining anisotropic displacement parameters .
    References: Crystallographic refinement using SHELX software .

Q. How to address discrepancies in synthetic yields under varying reaction conditions?

Answer:

  • DoE (Design of Experiments): Vary parameters (temperature, solvent polarity, catalyst loading) systematically. Use ANOVA to identify significant factors.
  • Mechanistic Insight: Monitor reaction intermediates via in situ FTIR or LC-MS to detect side reactions (e.g., ester hydrolysis or piperidine oxidation).
  • Case Study: If yields drop at higher temperatures, consider thermal degradation pathways (TGA analysis up to 200°C ).
    References: Synthetic optimization and degradation analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(4-piperidinyloxy)benzoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 3-(4-piperidinyloxy)benzoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.